molecular formula C18H24N4O3 B2584221 1-(2,3-dimethoxyphenyl)-3-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)urea CAS No. 1448125-39-0

1-(2,3-dimethoxyphenyl)-3-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)urea

Cat. No. B2584221
CAS RN: 1448125-39-0
M. Wt: 344.415
InChI Key: FPHUNVFYZMRODL-UHFFFAOYSA-N
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Description

1-(2,3-dimethoxyphenyl)-3-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)urea is a useful research compound. Its molecular formula is C18H24N4O3 and its molecular weight is 344.415. The purity is usually 95%.
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Scientific Research Applications

Computational and Structural Studies

Computational and X-ray structural studies on related compounds, such as 1-arylurazole tetrazane dimers, have demonstrated the equilibrium between nitrogen-centered urazole radicals and their dimeric forms. These studies are crucial for understanding the molecular conformation, electron distribution, and potential reactivity of similar compounds, indicating their application in material science and molecular engineering (K. Martin & G. Breton, 2017).

Corrosion Inhibition

Research on 1,3,5-triazinyl urea derivatives, similar in functional group arrangement to the query compound, has demonstrated their efficiency as corrosion inhibitors for mild steel in acidic environments. This suggests that related compounds could serve as protective agents in industrial applications, preventing material degradation (B. Mistry et al., 2011).

Crystal Structure Analysis

Crystal structure analyses of compounds like azimsulfuron and 1-(2,5-dimethoxyphenyl)-3-(2-hydroxyethyl)urea have been performed to understand their molecular geometry and interactions. Such analyses are fundamental in drug design, material science, and the synthesis of new compounds with desired properties (Youngeun Jeon et al., 2015; Hyeong Choi et al., 2010).

Spectroscopic Characterization and DFT Studies

Spectroscopic characterization and density functional theory (DFT) studies on molecules like 4-[3-(2,5-dimethylphenyl)-3-methylcyclobutyl]-N-methylthiazol-2-amine provide insights into molecular vibrations, electronic properties, and potential reactivity. These studies are essential for the development of new pharmaceuticals, materials, and understanding of molecular behavior (H. Saraçoǧlu & Ö. Ekici, 2015).

Conformational Adjustments and Assembly Studies

Investigations into the conformational adjustments and assembly behaviors of urea and thiourea-based compounds reveal the potential for creating complex molecular structures through self-assembly. These studies are relevant to nanotechnology, molecular electronics, and the design of functional materials (Nithi Phukan & J. Baruah, 2016).

properties

IUPAC Name

1-(2,3-dimethoxyphenyl)-3-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O3/c1-22-15-9-5-4-7-12(15)14(21-22)11-19-18(23)20-13-8-6-10-16(24-2)17(13)25-3/h6,8,10H,4-5,7,9,11H2,1-3H3,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPHUNVFYZMRODL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(CCCC2)C(=N1)CNC(=O)NC3=C(C(=CC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.